3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S.ClH/c10-8-2-1-4-11(9(8)12)7-3-5-15(13,14)6-7;/h1-2,4,7H,3,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNJFGEEYHEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=CC=C(C2=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride typically involves the reaction of pyridin-2-one derivatives with dioxothiolan intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Ring-Opening Reactions of the Dioxothiolane Group
The 1,1-dioxothiolane ring undergoes nucleophilic ring-opening under acidic or basic conditions due to strain from the sulfone group. This reactivity is consistent with sulfolane derivatives (Sources,,):
| Reaction Conditions | Products | Yield |
|---|---|---|
| NaOH (1M), H<sub>2</sub>O, 80°C | 3-Amino-1-(3-sulfopropionic acid)-pyridin-2-one;hydrochloride | 72% |
| HCl (2M), reflux | 3-Amino-1-(3-mercaptopropionic acid)-pyridin-2-one (followed by oxidation) | 58% |
Mechanism : Nucleophilic attack at the β-carbon of the dioxothiolane ring by hydroxide or chloride ions leads to C–S bond cleavage.
Acylation/Alkylation of the 3-Amino Group
The primary amine reacts with electrophiles such as acyl chlorides or alkyl halides. Reaction efficiency depends on steric hindrance from the dioxothiolane group (Sources ,):
Key Insight : Steric effects from the dioxothiolane substituent reduce yields compared to unsubstituted 3-aminopyridinones .
Cyclization Reactions
The amino and carbonyl groups facilitate intramolecular cyclization. For example, heating with triethyl orthoformate generates fused heterocycles (Source ):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Trimethyl orthoformate | Toluene, 140°C, 14h | Pyrrolo[3,2-c]pyridin-4-one derivative | 66% |
Mechanism : Condensation of the amine with orthoformate forms an imine intermediate, followed by cyclization.
Electrophilic Aromatic Substitution
The pyridinone ring exhibits limited reactivity toward electrophiles due to electron withdrawal by the carbonyl group. Nitration occurs selectively at the 5-position under mild conditions (Source ):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub> (fuming) | H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h | 3-Amino-5-nitro-1-(1,1-dioxothiolan-3-yl)pyridin-2-one | 41% |
Oxidation/Reduction Reactions
-
Oxidation : The dioxothiolane group is stable to further oxidation, but the pyridinone ring can be oxidized to a pyridine-N-oxide using mCPBA (Source ).
-
Reduction : Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces the pyridinone to a piperidin-2-one derivative (Source ).
Stability and Degradation
The compound is hygroscopic and degrades under prolonged UV exposure via radical-mediated cleavage of the dioxothiolane ring (t<sub>1/2</sub> = 48h in sunlight).
Scientific Research Applications
Chemistry
Building Block for Complex Molecules
- Application : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.
- Example : It can be used in the synthesis of various derivatives through oxidation, reduction, and substitution reactions, making it valuable for developing new chemical entities.
Biology
Potential Biological Activities
- Application : Research has indicated that this compound may interact with biological molecules, leading to potential therapeutic effects.
- Case Study : Studies have explored its interactions with enzymes and receptors, suggesting possible applications in pharmacology .
Medicine
Therapeutic Properties
- Application : Investigated for its potential as a therapeutic agent in treating various diseases.
- Example : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory or anticancer properties .
Industry
Material Development
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Key Observations :
Physicochemical Properties
Notes:
- The hydrochloride salt improves crystallinity and stability across analogs .
Biological Activity
3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one; hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a dioxothiolan moiety. Its structural formula can be represented as follows:
This unique structure contributes to its interaction with various biological targets.
Research indicates that 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one; hydrochloride exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kappa B, which is crucial in inflammatory responses and cancer progression .
- Antimicrobial Activity : Preliminary studies suggest it has antimicrobial properties, making it a candidate for further investigation in treating infections .
Biological Activity Data
A summary of biological activities and findings related to 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one; hydrochloride is presented in the table below:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one; hydrochloride against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Properties
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory properties using a murine model of acute inflammation. Results indicated a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when administered at doses of 10 mg/kg, suggesting its potential utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one hydrochloride?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiolane derivatives with aminopyridinone precursors under acidic conditions. For hydrochloride salt formation, a stoichiometric amount of HCl is introduced during the final purification step. For example, analogous protocols describe adding 1.0 M aqueous HCl to the free base in water, followed by heating to 50°C to achieve a clear solution and subsequent crystallization .
- Key Parameters :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Neutralization | HCl (1.0 M aqueous) | Protonation of amine group |
| Crystallization | Heating to 50°C | Solubility optimization |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the integrity of the pyridinone ring and thiolane substituents. Aromatic protons appear as distinct doublets (δ 6.5–8.5 ppm), while the dioxothiolan moiety shows characteristic singlet peaks (δ 3.0–4.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the hydrochloride adduct.
- FT-IR : Bands at 1650–1750 cm confirm carbonyl groups (pyridinone and dioxothiolan) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclocondensation efficiency.
- Acid Concentration : Controlled HCl addition (1.0–1.2 equivalents) minimizes byproducts like over-protonated species .
- Temperature : Heating to 50–60°C during salt formation improves crystallinity and reduces residual solvents.
- Example Workflow :
| Variable | Optimization Range | Outcome |
|---|---|---|
| HCl Equivalents | 1.0–1.2 | 52.7% yield (reported in analogous syntheses) |
| Temperature | 0–50°C | Avoids decomposition of acid-labile groups |
Q. What strategies resolve contradictions in crystallographic data for hydrochloride salts of similar compounds?
- Methodological Answer :
- Space Group Analysis : Monoclinic systems (e.g., ) are common for hydrochloride salts. Discrepancies in unit cell parameters may arise from solvent inclusion or protonation site variability .
- DFT Calculations : Pair experimental X-ray data with computational models to validate hydrogen-bonding networks and chloride ion positioning.
Q. How can researchers address discrepancies in biological activity data across derivative studies?
- Methodological Answer :
- Standardized Assays : Use reference compounds (e.g., ampicillin for antibacterial studies) to normalize activity metrics.
- SAR Analysis : Compare substituent effects (e.g., dioxothiolan vs. thiolane) to isolate structural determinants of activity. For example, derivatives with electron-withdrawing groups on the pyridinone ring showed enhanced antimicrobial efficacy in screening studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
